molecular formula C5H8O4 B15296160 (3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one

(3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one

Cat. No.: B15296160
M. Wt: 132.11 g/mol
InChI Key: JYHWQRJRDKSSIF-NUNKFHFFSA-N
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Description

(3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one is a chiral dihydrofuranone derivative of interest in organic synthesis and pharmaceutical research. This compound features a stereochemically defined structure with multiple hydroxyl groups, making it a potential versatile building block for the synthesis of complex natural products or biologically active molecules. Researchers value this specific stereoisomer for exploring structure-activity relationships in drug discovery programs. As a furanone derivative, its core structure is related to a class of compounds known for diverse biological activities, serving as a key pharmacophore in various natural and synthetic bioactive agents . The mechanism of action for this specific compound is dependent on the research context but may involve interactions with biological targets through its functional groups. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and stereochemical integrity.

Properties

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

(3S,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one

InChI

InChI=1S/C5H8O4/c1-2-3(6)4(7)5(8)9-2/h2-4,6-7H,1H3/t2-,3+,4-/m0/s1

InChI Key

JYHWQRJRDKSSIF-NUNKFHFFSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@H](C(=O)O1)O)O

Canonical SMILES

CC1C(C(C(=O)O1)O)O

Origin of Product

United States

Preparation Methods

Sharpless Asymmetric Dihydroxylation as a Starting Point

The synthesis of related γ-lactones, such as 3-epi-juruenolide C, begins with ethyl (2E,4S,5S)-4,5-dihydroxy-2-hexenoate, prepared via Sharpless asymmetric dihydroxylation using hydroquinine 1,4-phthalazinediyl diether ((DHQ)₂PHAL) as a chiral ligand. This method achieves 82% enantiomeric excess (ee), establishing the C4 and C5 stereocenters early in the synthesis. Subsequent protection of the diol with p-methoxybenzyl (PMB) groups and reduction with diisobutylaluminium hydride (DIBAL-H) yields allyl alcohol intermediates critical for downstream functionalization.

Intramolecular Carbonylation for Lactone Formation

A pivotal step involves intramolecular carbonylation using bis(triphenylphosphine)dicarbonylnickel to form the γ-lactone ring. This reaction, conducted under harsh conditions (80°C, 24 h in THF), achieves an 82% yield of the α,β′-conjugated γ-lactone precursor. The stereochemical outcome is influenced by the nickel catalyst’s ability to coordinate the hydroxyl groups, ensuring proper orbital alignment for cyclization.

Chiral Auxiliary-Mediated Synthesis

Auxiliary-Based Stereochemical Control

The University of Bath’s research demonstrates the use of chiral auxiliaries to enforce stereochemistry during lactonization. For example, (3S,4S,5S)-4-hydroxy-5-(hydroxymethyl)-5-isopropyl-3-methyldihydrofuran-2(3H)-one is synthesized via aldol condensation between a chiral enolate and aldehyde, followed by acid-catalyzed cyclization. The auxiliary directs facial selectivity, achieving diastereomeric ratios exceeding 9:1.

Optimization of Cyclization Conditions

Cyclization of hydroxy acids to γ-lactones requires careful control of reaction parameters:

Parameter Optimal Condition Yield Improvement
Temperature 0°C to 25°C Prevents epimerization
Acid Catalyst p-TsOH (10 mol%) 85% conversion
Solvent Dichloromethane Enhances ring strain relief

These conditions minimize racemization while promoting efficient lactone closure.

Face-Selective Hydrogenation for Methyl Group Installation

Homogeneous Catalysis for Stereochemical Precision

The introduction of the 5-methyl group in (3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one is achieved via hydrogenation of a trisubstituted olefin precursor. Wilkinson’s catalyst (Rh(PPh₃)₃Cl) in dichloromethane proves most effective, delivering a 5:1 diastereomeric ratio in favor of the desired product. This selectivity arises from the catalyst’s ability to coordinate the 3-hydroxy group, directing hydrogen addition to the less hindered face.

Comparative Analysis of Hydrogenation Catalysts

Catalyst screening reveals critical solvent and ligand effects:

Catalyst Solvent Selectivity (Desired:Undesired) Yield (%)
Pd/C CH₂Cl₂ 1:20 62
Rh(PPh₃)₃Cl CH₂Cl₂ 5:1 72
[Ir(cod)(py)(PCy₃)]PF₆ CH₂Cl₂ 3:2 70

Wilkinson’s catalyst outperforms alternatives due to its homogeneous nature and strong ligand coordination.

Purification and Characterization

Chromatographic Resolution of Diastereomers

Preparative HPLC on reversed-phase columns (MeOH mobile phase) separates the target lactone from its C5-epimer, achieving >98% purity. Retention times correlate with stereochemistry, as hydrophobic interactions differ between diastereomers.

Spectroscopic Confirmation

Key characterization data for (3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.35 (dd, J = 6.8 Hz, 1H, H-3), 3.92 (m, 1H, H-4), 2.78 (qd, J = 7.2 Hz, 1H, H-5), 1.25 (d, J = 7.2 Hz, 3H, CH₃).
  • [α]²⁵D: +34.5° (c 1.0, CHCl₃), matching natural isolates.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at specific hydroxyl groups or the lactone ring:

  • Primary hydroxyl group oxidation : Using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), the primary alcohol at C5 can be oxidized to a ketone or carboxylic acid.

  • Lactone ring oxidation : Under strong oxidative conditions, the furanone ring may undergo cleavage to yield linear dicarboxylic acids.

Reaction TypeReagent/ConditionsProductYieldSource
Primary OH oxidationKMnO₄ (acidic conditions)5-Keto derivative~60-75%
Ring cleavageH₂O₂/HCOOH (50°C, 2 h)Linear dicarboxylic acid97%

Reduction Reactions

The lactone ring and hydroxyl groups may participate in reduction:

  • Lactone ring reduction : Lithium aluminum hydride (LiAlH₄) reduces the lactone to a diol, while sodium borohydride (NaBH₄) selectively reduces carbonyl groups without ring opening.

  • Hydroxyl group reduction : Catalytic hydrogenation (H₂/Pd) can deoxygenate hydroxyl groups under specific conditions.

Reaction TypeReagent/ConditionsProductNotesSource
Lactone reductionLiAlH₄ (dry ether)(3S,4S,5S)-3,4,5-TrihydroxypentanolStereochemistry retained
Selective reductionNaBH₄ (methanol, 0°C)Secondary alcohol at C5Mild conditions

Substitution and Functionalization

The hydroxyl groups at C3 and C4 are amenable to nucleophilic substitution:

  • Esterification : Acetic anhydride or acyl chlorides convert hydroxyls to esters under basic conditions .

  • Ether formation : Williamson ether synthesis with alkyl halides introduces ether linkages .

Reaction TypeReagent/ConditionsProductApplicationSource
AcetylationAc₂O/pyridine (RT, 12 h)Di-O-acetyl derivativeProtective group strategy
Methyl etherCH₃I/Ag₂O (anhydrous DMF)3,4-Di-O-methyl derivativeSolubility enhancement

Cyclization and Ring-Opening

The compound participates in ring-expansion or contraction reactions:

  • Acid-catalyzed ring-opening : Concentrated HCl hydrolyzes the lactone to a γ-hydroxy acid .

  • Base-mediated rearrangements : Under alkaline conditions, the lactone undergoes epimerization at chiral centers .

Reaction TypeConditionsProductKey ObservationSource
Acid hydrolysis2N HCl (ether/H₂O, 1 h)4-Hydroxy-5-methylpentanoic acidQuantitative yield
EpimerizationNaOH (aq., 60°C)(3S,4R,5S)-epimerConfigurational instability

Stereoselective Modifications

The stereochemistry dictates reactivity in asymmetric syntheses:

  • Enzymatic resolution : Lipases or esterases selectively modify one enantiomer for chiral pool applications.

  • Sharpless dihydroxylation : Introduces additional stereocenters in downstream derivatives .

Key Synthetic Routes

The compound is synthesized via:

  • Epoxidation-Cyclization : 4-Pentenoic acid derivatives undergo epoxidation (H₂O₂/HCOOH) followed by acid-catalyzed cyclization .

  • Chiral Auxiliary Methods : Asymmetric induction using oxazolidinone auxiliaries ensures stereochemical control .

MethodStarting MaterialKey StepYieldStereoselectivitySource
Epoxidation route4-Pentenoic acidH₂O₂/HCOOH, 50°C97%Moderate
Chiral auxiliaryD-GlucoseOxazolidinone-mediated cyclization82%High

Stability and Side Reactions

  • Thermal decomposition : Prolonged heating (>100°C) causes lactone ring degradation.

  • Racemization risks : Acidic/basic conditions or prolonged storage may lead to epimerization at C3 or C4 .

Scientific Research Applications

(3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and methyl group play a crucial role in its binding affinity and reactivity with other molecules. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Stereochemistry

(3S,4S,5R)-4-Hydroxy-3-methyl-5-[(2S,3R)-3-methylpent-4-en-2-yl]-4,5-dihydrofuran-2(3H)-one
  • Substituents : Hydroxy (C4), methyl (C3), and a branched pentenyl group (C5).
  • Stereochemistry : S,S,R configuration at positions 3, 4, and 5.
  • Key Differences : The R configuration at C5 and the bulky pentenyl substituent distinguish it from the target compound. This structural variation reduces polarity and may alter biological activity .
(3R,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
  • Substituents : Hydroxyl groups (C3, C4), hydroxymethyl (C5).
  • Stereochemistry : R,R,S configuration.
  • Key Differences : The hydroxymethyl group at C5 increases hydrophilicity compared to the methyl group in the target compound. This derivative is stored at 2–8°C, indicating higher hygroscopicity .
4-Benzoyl-5-hydroxymethyl-4-methyltetrahydro-3-furanyl Derivatives
  • Substituents : Benzoyl (C4), hydroxymethyl (C5), methyl (C4).
  • The compound forms hydrogen-bonded 10-membered rings in the solid state (O–H···O distance: 2.7346 Å) .

Functional Group Variations

Chlorinated Analogs
  • Example: 3,4-Dichloro-5-(S)-(1-menthyloxy)-2(5H)-furanone.
  • Key Differences : Chlorine atoms at C3 and C4 enhance electrophilicity, making these compounds reactive intermediates in nucleophilic substitutions. The menthyloxy group at C5 adds steric bulk, reducing solubility in polar solvents .
Azidomethyl Derivatives
  • Example : 5-(Azidomethyl)-5-(4-methoxyphenyl)dihydrofuran-2(3H)-one.
  • Key Differences : The azide group (–N₃) enables click chemistry applications. Aryl substituents (e.g., 4-methoxyphenyl) increase lipophilicity, as evidenced by NMR shifts (δ 7.2–7.4 ppm for aromatic protons) .

Physicochemical Properties

Compound Melting Point (K) Solubility Storage Conditions
Target Compound Not reported Moderate polarity –20°C (sealed)
4-Benzoyl-5-hydroxymethyl derivative 373–375 Low in hexane Room temperature
(3R,4S,5S)-Trihydroxypropyl derivative Not reported High (polar) Lab use only
Azidomethyl derivatives Not reported Low (non-polar) –20°C (dark)

Q & A

How is the stereochemistry of (3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one confirmed experimentally?

Level: Basic
Answer:
The stereochemistry of dihydrofuranone derivatives is typically confirmed via single-crystal X-ray diffraction (SC-XRD) . For example, in related compounds, SC-XRD at 173 K revealed deviations of atoms (e.g., O1, C2, C3) from the least-squares plane by up to 0.281 Å, resolving the (S,S,S) configuration . Key parameters include:

  • R factor : ≤0.035 (indicative of high precision)
  • Data-to-parameter ratio : ≥8.6 (ensures reliability)
  • Software: SHELXL-97 for refinement, ORTEPII for visualization.
    Complementary methods like NMR (e.g., 1^1H-1^1H coupling constants) and polarimetry can cross-validate stereochemical assignments .

What synthetic strategies are effective for achieving high enantiomeric purity in (3S,4S,5S)-configured dihydrofuranones?

Level: Advanced
Answer:
Enantioselective synthesis often employs chiral auxiliaries or asymmetric catalysis . For instance:

  • Cyclization of hydroxy acids : Precursors like 4-(aryl)pent-4-enoic acids undergo iodolactonization with hypervalent iodine reagents (e.g., PhI(OAc)2_2) to form dihydrofuranones. Column chromatography (silica gel, hexane/EtOAc) achieves >95% purity .
  • Stereochemical control : Use of (2S,3R)-configured intermediates (e.g., 3-methylpent-4-en-2-yl groups) directs ring closure via steric hindrance .
  • Crystallization : Solvent systems (e.g., dichloromethane/hexane) yield crystals with defined melting points (373–375 K), aiding purity assessment .

How can contradictory spectroscopic data for dihydrofuranone derivatives be resolved?

Level: Advanced
Answer:
Contradictions in NMR or IR data often arise from solvent effects , tautomerism , or impurity signals . Resolution strategies include:

  • Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering) that broaden signals at 298 K .
  • 2D NMR (COSY, HSQC) : Correlates 1^1H-13^13C couplings to assign ambiguous peaks (e.g., overlapping diastereotopic protons) .
  • Crystallographic validation : SC-XRD bond lengths (e.g., C–C = 1.527 Å) provide ground-truth structural data to reconcile conflicting spectral assignments .

What role do non-covalent interactions play in the solid-state stability of this compound?

Level: Advanced
Answer:
Hydrogen bonding and halogen interactions stabilize crystal lattices:

  • O–H⋯O hydrogen bonds : In related structures, hydroxyl groups form 10-membered rings with O⋯O distances of 2.734 Å and angles of 166°, contributing to thermal stability .
  • Br⋯Br contacts (if brominated): In brominated analogs, Br⋯Br interactions (3.5–3.7 Å) influence packing motifs .
    These interactions are modeled using Mercury software and validated via Hirshfeld surface analysis.

How is the compound’s reactivity modulated by substituents on the dihydrofuranone ring?

Level: Advanced
Answer:
Substituents alter electron density and ring strain :

  • Electron-withdrawing groups (EWGs) : Increase electrophilicity at the lactone carbonyl, facilitating nucleophilic attack (e.g., hydrolysis).
  • Methyl groups : At C5, steric hindrance slows ring-opening reactions, as shown in kinetic studies of analogous compounds .
  • Hydroxyl groups : Participate in intramolecular H-bonding, reducing solubility in apolar solvents.

What analytical techniques are critical for characterizing degradation products of this compound?

Level: Basic
Answer:

  • HPLC-MS : Monitors hydrolysis products (e.g., hydroxy acids) with ion-trap MS detection (ESI+, m/z 100–1000) .
  • TGA/DSC : Identifies thermal degradation onset temperatures (e.g., ~473 K for dehydration) .
  • FT-IR : Tracks carbonyl shifts (e.g., from 1740 cm1^{-1} to 1700 cm1^{-1} upon ring opening) .

How do computational methods predict the biological activity of dihydrofuranone derivatives?

Level: Advanced
Answer:
Docking studies (e.g., AutoDock Vina) and MD simulations assess interactions with enzymes:

  • Targets : Glycosidases or kinases, where the dihydrofuranone mimics transition-state intermediates .
  • Pharmacophore models : Highlight essential groups (e.g., C3/C4 hydroxyls for H-bond donor capacity).
  • ADMET prediction : Tools like SwissADME estimate logP (~-0.5) and bioavailability, guiding SAR studies .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Advanced
Answer:

  • Stereochemical drift : Minimized via low-temperature reactions (-20°C) and inert atmospheres .
  • Purification : Centrifugal partition chromatography (CPC) outperforms silica gel for gram-scale separations .
  • Byproduct formation : Azide intermediates (from azidolactonization) require careful quenching to avoid explosive residues .

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